molecular formula C11H19NO5 B6316649 (2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid CAS No. 287401-41-6

(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6316649
CAS No.: 287401-41-6
M. Wt: 245.27 g/mol
InChI Key: RYSMMYRGSNWYHF-LLVKDONJSA-N
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Description

(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidinones.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through the reaction of the pyrrolidine derivative with formaldehyde under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

    Oxidation: Formation of (2R)-1-tert-Butoxycarbonyl-2-(carboxymethyl)pyrrolidine-2-carboxylic acid

    Reduction: Formation of (2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-methanol

    Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical pathways. The presence of the Boc protecting group and the hydroxymethyl group allows for selective interactions with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidine-2-carboxylic acid: A derivative of proline with a carboxylic acid group at the 2-position.

    N-Boc-proline: A proline derivative with a Boc protecting group.

Uniqueness

(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination allows for versatile chemical modifications and selective interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2R)-2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMMYRGSNWYHF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287401-41-6
Record name (2R)-1-tert-butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid
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